molecular formula C8H15N3O3 B12616466 (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline CAS No. 918814-10-5

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline

Cat. No.: B12616466
CAS No.: 918814-10-5
M. Wt: 201.22 g/mol
InChI Key: HUXCKLLWCRCRSP-UHFFFAOYSA-N
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Description

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline is a synthetic compound with a unique structure that includes both amino and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline typically involves the reaction of norvaline with specific reagents under controlled conditions. One common method involves the use of methylamine and an appropriate oxidizing agent to introduce the amino and keto groups. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-norvaline: A related amino acid with similar structural features.

    2-Amino-2-methyl-1-propanol: Another compound with both amino and hydroxyl groups.

Uniqueness

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Biological Activity

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline, also known as norvaline, is a non-protein amino acid that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential benefits, and associated risks.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₅N₃O₃
  • CAS Number : 857802-41-6
  • Molecular Weight : 173.22 g/mol

The compound features an amino group, a methylamino group, and an oxoethylidene moiety, which contribute to its biological interactions.

  • Enzyme Inhibition :
    • Norvaline has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of arginase, which plays a crucial role in the urea cycle and the metabolism of nitric oxide . This inhibition can lead to increased levels of arginine and subsequently enhance nitric oxide production, which is vital for vascular health.
  • Neuroprotective Effects :
    • Research indicates that norvaline may possess neuroprotective properties. A study demonstrated that it could reduce neurotoxicity in models of Alzheimer's disease by modulating glutamate levels in the brain . This effect is attributed to its ability to enhance the expression of vesicular glutamate transporters (VGLUT), thereby maintaining glutamate homeostasis.
  • Anti-inflammatory Properties :
    • Norvaline has been reported to exhibit anti-inflammatory effects in human endothelial cells. At concentrations ranging from 10–40 mM, it was found to mitigate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Toxicity and Safety Profile

Despite its potential benefits, the safety profile of norvaline warrants careful consideration:

  • Cytotoxicity : High concentrations of norvaline (above 100 µM) have been associated with cytotoxic effects in vitro. Studies indicate that while it may enhance energy production initially, prolonged exposure can lead to mitochondrial dysfunction and cell damage .
  • Long-term Effects : The long-term consequences of norvaline supplementation are not well understood. Some studies suggest that while it may benefit athletic performance by increasing energy availability, it could also impair cellular machinery over time .

Table 1: Summary of Biological Activities and Effects of Norvaline

Activity TypeObservationsReferences
Enzyme InhibitionInhibits arginase; increases nitric oxide levels
NeuroprotectionReduces neurotoxicity; enhances VGLUT expression
Anti-inflammatoryMitigates inflammatory responses in endothelial cells
CytotoxicityHigh concentrations lead to cell viability reduction

Properties

CAS No.

918814-10-5

Molecular Formula

C8H15N3O3

Molecular Weight

201.22 g/mol

IUPAC Name

2-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]pentanoic acid

InChI

InChI=1S/C8H15N3O3/c1-3-4-5(8(13)14)11-6(9)7(12)10-2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,12)(H,13,14)

InChI Key

HUXCKLLWCRCRSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)N=C(C(=O)NC)N

Origin of Product

United States

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